Cyclohex-3-en-1-ylmethanamine
Overview
Description
Cyclohex-3-en-1-ylmethanamine, also known as 1-(Cyclohex-3-en-1-yl)methanamine, is an organic compound with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . It features a cyclohexene ring (a six-membered carbon ring with one double bond) substituted with an amine group (NH2) at the first position and an allyl group (CH2CH=CH2) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-en-1-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methanamine under specific conditions to introduce the amine group at the desired position. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-en-1-ylmethanol, while reduction can produce cyclohexylmethanamine.
Scientific Research Applications
Cyclohex-3-en-1-ylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohex-2-en-1-ylmethanamine: Similar structure but with the double bond at a different position.
Cyclohex-3-en-1-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
Cyclohex-3-en-1-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
cyclohex-3-en-1-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTZUCRLOISRPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-10-4 | |
Record name | 1-(cyclohex-3-en-1-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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